molecular formula C20H25NO6 B11310171 4-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid

4-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid

Cat. No.: B11310171
M. Wt: 375.4 g/mol
InChI Key: SNPXZLMZBFQGIK-UHFFFAOYSA-N
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Description

4-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-7-yl moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-7-yl Moiety: The chromen-7-yl moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propanoyl Group: The propanoyl group is introduced through an esterification reaction, often using propanoic acid and a suitable catalyst.

    Coupling with Butanoic Acid: The final step involves coupling the intermediate with butanoic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromen-7-yl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-7-yl derivatives.

Scientific Research Applications

4-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar chromen-7-yl moiety but differ in their substituents.

    Coumarin derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

4-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

4-[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoylamino]butanoic acid

InChI

InChI=1S/C20H25NO6/c1-4-6-14-11-18(24)27-19-12(2)16(9-8-15(14)19)26-13(3)20(25)21-10-5-7-17(22)23/h8-9,11,13H,4-7,10H2,1-3H3,(H,21,25)(H,22,23)

InChI Key

SNPXZLMZBFQGIK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCCC(=O)O

Origin of Product

United States

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